molecular formula C15H21N3 B5787269 2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B5787269
M. Wt: 243.35 g/mol
InChI Key: CGGHBHJOBRZJRH-UHFFFAOYSA-N
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Description

2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be used to introduce new substituents on the pyrrole or cyclohexene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexene ring and amino group but lacks the pyrrole ring and nitrile group.

    4,5-Dimethyl-1H-pyrrole-3-carbonitrile: This compound shares the pyrrole ring and nitrile group but lacks the cyclohexene ring and amino group.

Uniqueness

2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring, a cyclohexene ring, and multiple functional groups

Properties

IUPAC Name

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-11-12(2)18(15(17)14(11)10-16)9-8-13-6-4-3-5-7-13/h6H,3-5,7-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHBHJOBRZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCC2=CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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